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Compound of Interest

Compound Name: 1-isopropyl-1H-pyrazol-5-amine

Cat. No.: B1362780 Get Quote

The pyrazole ring system is a cornerstone of modern medicinal chemistry, recognized as a

"privileged scaffold" due to its presence in a multitude of clinically successful drugs and

biologically active compounds.[1][2][3] Molecules incorporating this five-membered aromatic

heterocycle exhibit a vast spectrum of pharmacological activities, including anti-inflammatory,

anticancer, antimicrobial, and antiviral properties.[2][4][5][6] The structural and electronic

features of the pyrazole ring—its ability to participate in hydrogen bonding, its metabolic

stability, and its capacity to be readily functionalized—make it an ideal framework for interacting

with diverse biological targets.[7]

Within the vast chemical space of pyrazole derivatives, 1-isopropyl-1H-pyrazol-5-amine (CAS

No: 3524-16-1) has emerged as a particularly versatile and valuable building block for drug

discovery programs.[8] Its structure combines two critical features:

The N1-isopropyl group: This moiety enhances lipophilicity, which can improve cell

permeability and oral bioavailability. Furthermore, the branched alkyl group can provide steric

hindrance that shields the pyrazole core from metabolic degradation, thereby improving the

pharmacokinetic profile of the final molecule.[9]

The C5-amino group: This primary amine serves as a potent nucleophilic handle, providing a

reactive site for a wide array of synthetic transformations. It is the key to elaborating the

pyrazole core into more complex, fused heterocyclic systems or for introducing diverse

substituents to explore structure-activity relationships (SAR).[4][10][11]
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This guide provides detailed application notes and protocols for utilizing 1-isopropyl-1H-
pyrazol-5-amine in the synthesis of prominent classes of bioactive molecules, with a focus on

the causal logic behind the experimental choices.

Application 1: Synthesis of Pyrazolo[3,4-
d]pyrimidines as Kinase Inhibitors
The pyrazolo[3,4-d]pyrimidine scaffold is a bioisostere of purine and is the core structure of

numerous potent and selective kinase inhibitors.[12] Kinases are critical regulators of cellular

signaling pathways, and their dysregulation is a hallmark of many cancers, making them high-

value therapeutic targets.[7][13] The 5-aminopyrazole moiety is the quintessential precursor for

constructing this fused ring system, making 1-isopropyl-1H-pyrazol-5-amine an ideal starting

material for generating libraries of novel kinase inhibitors targeting enzymes such as RET,

JAKs, and LRRK2.[7][14][15]

Scientific Rationale
The synthesis typically involves a cyclocondensation reaction where the 5-amino group and the

adjacent C4-carbon of the pyrazole ring react with a three-atom component to form the

pyrimidine ring. A highly efficient method is the one-flask reaction using Vilsmeier-type reagents

(e.g., from DMF and PBr₃ or POCl₃) followed by heterocyclization with an ammonia source like

hexamethyldisilazane (HMDS).[16][17] This approach first activates the C4 position for

formylation/imination and then utilizes the 5-amino group for intramolecular cyclization,

providing a direct route to the desired scaffold.

Experimental Protocol: One-Flask Synthesis of 1-
isopropyl-1H-pyrazolo[3,4-d]pyrimidine
This protocol is adapted from established one-flask procedures for pyrazolo[3,4-d]pyrimidine

synthesis.[17]

Materials:

1-isopropyl-1H-pyrazol-5-amine

N,N-Dimethylformamide (DMF, anhydrous)
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Phosphorus tribromide (PBr₃) or Phosphorus oxychloride (POCl₃)

Hexamethyldisilazane (HMDS)

Dichloromethane (DCM, anhydrous)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Vilsmeier Reagent Formation & Amidination: In a flame-dried, three-neck round-bottom flask

under an inert atmosphere (N₂ or Ar), dissolve 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) in

anhydrous DMF (10 mL per mmol of amine).

Cool the solution to 0 °C in an ice bath.

Slowly add PBr₃ (2.5 eq) dropwise, ensuring the internal temperature does not exceed 10

°C. Causality: This exothermic reaction forms the Vilsmeier reagent in situ, which then reacts

with the aminopyrazole at both the amino group and the C4 position.

After the addition is complete, remove the ice bath and heat the reaction mixture to 60-70 °C

for 2-3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

Intermolecular Heterocyclization: Cool the mixture back to room temperature.

Add hexamethyldisilazane (HMDS, 3.0 eq) to the flask. Causality: HMDS serves as an

efficient ammonia source for the final cyclization step to form the pyrimidine ring, and it also

acts as a water scavenger.

Heat the reaction mixture to 100-110 °C and stir for 4-6 hours, or until TLC analysis indicates

the formation of the desired product.

Work-up and Purification: Cool the reaction to room temperature and carefully quench by

slowly pouring it into a beaker of crushed ice and saturated NaHCO₃ solution.
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Extract the aqueous mixture with DCM (3 x 50 mL).

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

Filter the solution and concentrate the solvent under reduced pressure.

Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl

acetate gradient) to yield the pure 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine.

1-isopropyl-1H-pyrazol-5-amine

1. DMF, PBr₃ (0 °C to 70 °C)
2. HMDS (110 °C)

1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine
(Kinase Inhibitor Scaffold)

 One-Flask
Cyclocondensation 

Click to download full resolution via product page

Caption: One-flask synthesis of the pyrazolo[3,4-d]pyrimidine core.
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Target Class
Example
Modification

Rationale
Representative
References

RET Kinase Inhibitors

Further

functionalization at C4

with carboxamide

groups.

The pyrazole scaffold

can replace

pyrazolopyrimidines to

enhance metabolic

stability while

maintaining potent

inhibition.

[14]

LRRK2 Kinase

Inhibitors

Attachment of biaryl

sulfonamides at C4.

The 1H-pyrazole core

provides essential

hinge-binding

interactions for potent

and selective

inhibition.

[15]

JAK Inhibitors
Substitution with aryl

groups at C4.

The pyrazole core is a

favorable scaffold for

Janus kinase

inhibition, crucial in

inflammatory

diseases.

[7]

Application 2: Palladium-Catalyzed N-Arylation for
SAR Exploration
The direct formation of a carbon-nitrogen bond between the 5-amino group and an aryl or

heteroaryl ring is a powerful strategy for rapidly building molecular diversity. Buchwald-Hartwig

amination is a premier method for this transformation, allowing access to a wide range of N-aryl

pyrazole derivatives. These products can serve as inhibitors for various target classes or as

advanced intermediates for further synthesis.
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This reaction utilizes a palladium catalyst in combination with a specialized phosphine ligand.

The catalytic cycle involves the oxidative addition of an aryl halide to the Pd(0) complex,

followed by coordination of the aminopyrazole and subsequent reductive elimination to form the

C-N bond and regenerate the catalyst. The choice of ligand is critical for reaction efficiency and

scope, while the base is required to deprotonate the amine, making it a more active

nucleophile.

Experimental Protocol: Buchwald-Hartwig N-Arylation
Materials:

1-isopropyl-1H-pyrazol-5-amine

Aryl bromide or chloride (e.g., 4-bromobenzonitrile)

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

Sodium tert-butoxide (NaOtBu)

Toluene (anhydrous, degassed)

Ethyl acetate

Hexanes

Procedure:

Reaction Setup: In an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04

eq), and sodium tert-butoxide (1.4 eq).

Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.

Add 1-isopropyl-1H-pyrazol-5-amine (1.2 eq) and the aryl halide (1.0 eq).

Add anhydrous, degassed toluene via syringe.
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Reaction Execution: Seal the tube and place it in a preheated oil bath at 100 °C. Stir

vigorously for 12-24 hours. Causality: Heating is necessary to drive the catalytic cycle,

particularly the oxidative addition and reductive elimination steps. The inert atmosphere is

crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

Monitor the reaction by TLC or LC-MS.

Work-up and Purification: Upon completion, cool the reaction to room temperature and dilute

it with ethyl acetate.

Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic

salts, washing the pad with additional ethyl acetate.

Concentrate the filtrate under reduced pressure.

Purify the resulting crude oil or solid by flash column chromatography (e.g., using a

hexanes/ethyl acetate gradient) to afford the N-arylated product.

Reaction Setup (Inert Atmosphere)

Reaction & Purification

1-isopropyl-1H-
pyrazol-5-amine

Toluene, 100 °C

Aryl Halide (Ar-X)

Pd₂(dba)₃ / Xantphos

NaOtBu

Filtration & 
Chromatography

N-Aryl-1-isopropyl-
1H-pyrazol-5-amine

Click to download full resolution via product page

Caption: Workflow for Palladium-catalyzed N-arylation.
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Aryl Halide Partner Potential Application / Rationale

Electron-deficient rings (e.g., 4-cyanophenyl

bromide)

Often used in kinase inhibitor design to form

hydrogen bonds with the hinge region.

Electron-rich rings (e.g., 4-methoxyphenyl

bromide)

Modulates lipophilicity and can occupy

hydrophobic pockets in a binding site.

Heterocyclic halides (e.g., 2-chloropyridine)
Introduces additional H-bond acceptors/donors

and points of diversity for SAR studies.

Application 3: Acylation and Sulfonylation for Rapid
SAR
Direct acylation or sulfonylation of the 5-amino group is a fundamental and highly reliable

method for probing the chemical space around the pyrazole core. The resulting amides and

sulfonamides introduce key hydrogen bond donors and acceptors, which can be critical for

target engagement. These reactions are typically high-yielding and procedurally simple, making

them ideal for generating initial SAR data in a lead discovery campaign.[11][18]

Scientific Rationale
The nucleophilic 5-amino group readily attacks the electrophilic carbonyl carbon of an acid

chloride or the sulfur atom of a sulfonyl chloride. The reaction is typically performed in the

presence of a non-nucleophilic base, such as triethylamine or pyridine, which serves to

neutralize the hydrochloric acid (HCl) generated during the reaction, preventing protonation of

the starting amine and driving the reaction to completion.

Experimental Protocol: Synthesis of a Pyrazole
Sulfonamide
This protocol describes a general procedure for sulfonylation.[18]

Materials:

1-isopropyl-1H-pyrazol-5-amine
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4-Methylbenzenesulfonyl chloride (Tosyl chloride, TsCl)

Triethylamine (Et₃N) or Pyridine

Acetonitrile or Dichloromethane (DCM)

Ethyl acetate

1M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

Reactant Preparation: Dissolve 1-isopropyl-1H-pyrazol-5-amine (1.0 eq) in acetonitrile (15

mL per mmol of amine) in a round-bottom flask.

Add triethylamine (2.2 eq).

Reagent Addition: Add tosyl chloride (2.0 eq) portion-wise at room temperature. Causality: A

slight excess of the sulfonyl chloride and base ensures complete conversion of the starting

aminopyrazole. The reaction is often mildly exothermic.

Stir the mixture at room temperature for 12-16 hours. Monitor by TLC.

Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

Add distilled water to the residue and extract the mixture with ethyl acetate (2 x 30 mL).

Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃, and

brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash

removes any remaining tosyl chloride and acidic impurities.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: Purify the crude product by column chromatography on silica gel or by

recrystallization (e.g., from an ethanol/water mixture) to obtain the pure N-tosylated pyrazole.
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1-isopropyl-1H-pyrazol-5-amine

R-SO₂Cl or R-COCl
Et₃N, CH₃CN

Room Temperature

Pyrazolyl Amide or Sulfonamide
(SAR Probe)

 Acylation / Sulfonylation 

Click to download full resolution via product page

Caption: General scheme for acylation and sulfonylation reactions.

Conclusion
1-isopropyl-1H-pyrazol-5-amine is a high-value, versatile building block for the synthesis of

bioactive molecules. Its inherent structural features—a reactive amino group for diversification

and an N-isopropyl group for modulating pharmacokinetic properties—make it an excellent

starting point for drug discovery projects. The robust and well-established protocols for its

conversion into privileged scaffolds like pyrazolo[3,4-d]pyrimidines, N-aryl amines, and various

amides/sulfonamides allow researchers to efficiently generate diverse chemical libraries and

accelerate the identification of new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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